2-methyl-4-(4-(4-propylphenoxy)-1H-pyrazol-3-yl)benzene-1,3-diol
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Overview
Description
2-methyl-4-(4-(4-propylphenoxy)-1H-pyrazol-3-yl)benzene-1,3-diol is an organic compound composed of a benzene ring substituted with hydroxyl, methyl, and phenoxy-pyrazole groups. This unique structure lends itself to various applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound is typically synthesized through multi-step organic synthesis. One common approach involves the following steps:
Formation of 4-propylphenol: : 4-bromopropylbenzene is reacted with sodium hydroxide under reflux conditions to produce 4-propylphenol.
Synthesis of 4-(4-propylphenoxy)-1H-pyrazole: : 4-propylphenol undergoes nucleophilic substitution with 3-chloropyrazole in the presence of a base like potassium carbonate.
Formation of the benzene-1,3-diol derivative: : The 4-(4-propylphenoxy)-1H-pyrazole is further reacted with 2-methyl-1,3-dihydroxybenzene using Friedel-Crafts alkylation.
Industrial Production Methods
For large-scale production, optimizations such as solvent selection, catalyst improvements, and reaction condition fine-tuning are crucial. Continuous flow processes and automated reactors are often employed to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, typically using reagents like hydrogen peroxide, to form quinones.
Reduction: : Reduction can be achieved using metal hydrides, leading to the saturation of the pyrazole ring.
Substitution: : Electrophilic and nucleophilic substitutions are common, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate
Reduction: : Sodium borohydride, lithium aluminum hydride
Substitution: : Halogens, alkylating agents
Major Products
Oxidation: : Corresponding quinones
Reduction: : Saturated pyrazole derivatives
Substitution: : Functionalized benzene and pyrazole derivatives
Scientific Research Applications
This compound's diverse structure allows it to be used in several scientific research areas:
Chemistry: : As a precursor for synthesizing more complex molecules, particularly in organic synthesis.
Biology: : Its potential bioactivity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: : Research into its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: : Used in the development of specialty chemicals and materials.
Mechanism of Action
The compound's effects are mediated through interactions with molecular targets such as enzymes and receptors. For instance, the hydroxyl groups can form hydrogen bonds with enzyme active sites, inhibiting their function. The pyrazole ring can interact with receptor proteins, modulating their activity and downstream signaling pathways.
Comparison with Similar Compounds
Uniqueness
2-methyl-4-(4-(4-propylphenoxy)-1H-pyrazol-3-yl)benzene-1,3-diol stands out due to its unique combination of hydroxyl, methyl, and phenoxy-pyrazole groups, which confer distinct chemical and biological properties.
Similar Compounds
4-hydroxybenzene-1,3-diol: : Lacks the pyrazole and phenoxy groups, leading to different reactivity and bioactivity.
2-methyl-4-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol: : Chlorine substitution leads to different electronic properties and reactivity.
4-(4-propylphenyl)-1H-pyrazole: : Lacks hydroxyl groups, affecting its hydrogen bonding potential and bioactivity.
Properties
CAS No. |
394228-82-1 |
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Molecular Formula |
C19H20N2O3 |
Molecular Weight |
324.38 |
IUPAC Name |
2-methyl-4-[4-(4-propylphenoxy)-1H-pyrazol-5-yl]benzene-1,3-diol |
InChI |
InChI=1S/C19H20N2O3/c1-3-4-13-5-7-14(8-6-13)24-17-11-20-21-18(17)15-9-10-16(22)12(2)19(15)23/h5-11,22-23H,3-4H2,1-2H3,(H,20,21) |
InChI Key |
JONLVTSQFBAJJO-UHFFFAOYSA-N |
SMILES |
CCCC1=CC=C(C=C1)OC2=C(NN=C2)C3=C(C(=C(C=C3)O)C)O |
solubility |
not available |
Origin of Product |
United States |
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